N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide
Description
N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide is a brominated benzamide derivative featuring a thiophene ring substituted at the 4-position with a bromine atom and a methylbenzamide group. This compound is synthesized via benzamidomethylation reactions, often employing reagents such as N-(chloromethyl)benzamide or (benzamidomethyl)triethylammonium chloride, as seen in analogous syntheses of related structures . The incorporation of the benzamidomethyl moiety is significant in medicinal chemistry, particularly in prodrug design, due to its stability and reactivity . Crystallographic studies of similar compounds, such as 4-bromo-N-(2-nitrophenyl)benzamide, reveal structural parameters like two molecules per asymmetric unit and bond angles consistent with planar amide groups .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c1-15(8-12-7-11(14)9-17-12)13(16)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRKJUCYKDBDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243062 | |
| Record name | N-[(4-Bromo-2-thienyl)methyl]-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
814255-79-3 | |
| Record name | N-[(4-Bromo-2-thienyl)methyl]-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=814255-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromo-2-thienyl)methyl]-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most robust method for synthesizing N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide involves reacting N-methylbenzoyl chloride with 4-bromo-2-thienylmethylamine . This approach mirrors protocols used for structurally analogous compounds, such as 4-bromo-2-fluoro-N-methylbenzamide.
Procedure
-
Acyl Chloride Formation : N-Methylbenzoic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in halogenated solvents like dichloromethane. For example, thionyl chloride (6.02 mol) reacted with 4-bromo-2-fluorobenzoic acid in ethyl acetate at 50–55°C yielded the corresponding acyl chloride.
-
Amine Coupling : The acyl chloride is condensed with 4-bromo-2-thienylmethylamine in solvents such as ethyl acetate or tetrahydrofuran. The patent for Enzalutamide highlights the importance of avoiding dimethylformamide (DMF) due to decomposition risks.
Optimization Insights
-
Solvent Choice : Ethyl acetate and dichloromethane minimize side reactions, whereas DMF reduces yields by 15–20%.
-
Temperature : Reactions proceed efficiently at 25–30°C, with prolonged stirring (2–3 hours) ensuring completion.
Starting Materials and Intermediate Synthesis
Preparation of 4-Bromo-2-thienylmethylamine
While direct synthesis details for this amine are scarce in the provided sources, bromination of 2-thienylmethylamine using N-bromosuccinimide (NBS) in acetic acid is a plausible route, analogous to bromination patterns in thiophene derivatives.
N-Methylbenzoyl Chloride Synthesis
N-Methylbenzoic acid is converted to its acyl chloride using thionyl chloride in ethyl acetate, achieving near-quantitative yields. The process involves:
-
Cooling the reaction mixture to 15–20°C before adding the chlorinating agent.
-
Distilling off excess reagent under reduced pressure to isolate the acyl chloride.
Critical Reaction Parameters
Solvent Systems
| Solvent | Yield Impact | Decomposition Risk | Industrial Feasibility |
|---|---|---|---|
| Ethyl acetate | High | Low | High |
| Dichloromethane | Moderate | Moderate | Moderate |
| DMF | Low | High | Low |
Data adapted from Enzalutamide patent and TCI America product specifications.
Ligand and Additive Effects
The Enzalutamide process employs ligands like 2-acetyl cyclohexanone to enhance coupling efficiency. For this compound, similar additives could mitigate steric hindrance from the thienyl group.
Purification and Characterization
Isolation Techniques
-
Acid-Base Extraction : Crude product is washed with 5% citric acid and sodium bicarbonate to remove unreacted starting materials.
-
Crystallization : Recrystallization from methanol or ethyl acetate/n-heptane mixtures yields high-purity material (>99.5%). For example, Enzalutamide purified in methanol at 60–65°C showed a melting point of 127°C.
Analytical Data
-
Melting Point : Expected range: 125–129°C (analogous to 4-bromo-2-fluoro-N-methylbenzamide).
-
NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm) and N-methyl singlet (δ 3.0 ppm).
-
HPLC Purity : >98.0% achievable via optimized crystallization.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acyl Chloride Route | 85–90 | >98.0 | High |
| Direct Coupling | 70–75 | 95–97 | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-N-(substituted phenyl)-N-methylbenzamide Derivatives
Compounds derived from 4-bromo-N-(substituted phenyl)-N-methylbenzamide via Suzuki coupling reactions exhibit diverse aryl groups at the 4-position (Table 1). For example:
- 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a): Incorporates a fluorinated biphenyl group, resulting in a higher melting point (125–127°C) and molecular weight (C₂₂H₂₀FNO₃) compared to the thienyl-containing target compound .
- 4-(Benzo[d][1,3]dioxol-5-yl)-N-(3-methoxyphenyl)-N-methylbenzamide (22a) : Features a benzodioxole substituent, contributing to increased polarity (MS [M+H]⁺: 362) .
Table 1. Comparison of 4-Bromo-N-methylbenzamide Derivatives
Heterocyclic Analogues
- N-(6-Methylbenzo[d]thiazol-2-yl)benzamide (3a) : Replaces the thienyl group with a benzo[d]thiazole ring, enhancing π-π stacking interactions in biological targets .
- 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide: Incorporates a fused thienopyrazole system, demonstrating the versatility of brominated benzamides in heterocyclic chemistry .
Modifications on the N-Methyl Group
Metabolic Stability
- N-(Hydroxymethyl)-N-methylbenzamide : A metabolite of N,N-dimethylbenzamide, this compound is less stable under alkaline conditions than N-(hydroxymethyl)benzamide due to the N-methyl group, leading to formaldehyde release .
- 4-Chloro-N-methylbenzamide and 4-t-Butyl-N-methylbenzamide : These derivatives exhibit stable N-hydroxymethyl metabolites, indicating that bulky 4-substituents mitigate degradation .
Substituent Effects on Binding Affinity
- Ethyl, Cyclopropyl, or Propyl Substitutions : Replacing the N-methyl group with larger alkyl chains retains binding affinity in kinase inhibitors, as seen in FAK inhibitors .
Biological Activity
N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure and Properties
This compound is a benzamide derivative characterized by the presence of a thienyl group and a bromine atom at the 4-position. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its interactions with biological targets, which are crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. The precise pathways involved can vary based on the specific application and context of use.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Growth inhibition |
| A549 (Lung) | 8.2 | Induction of apoptosis |
| HCT116 (Colon) | 12.3 | Cell cycle arrest |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 10.5 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL, demonstrating its potential as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the thienyl ring followed by benzamide coupling. Key steps include:
- Bromination of the thienyl precursor to introduce the 4-bromo substituent.
- Alkylation of the thienylmethyl group with N-methylamine.
- Coupling with benzoyl chloride derivatives under Schotten-Baumann conditions. Critical parameters include temperature control during bromination (to avoid over-halogenation) and stoichiometric precision in the coupling step to minimize byproducts. Anhydrous conditions are essential to prevent hydrolysis of intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity. The bromothienyl proton signals appear downfield (δ 6.8–7.5 ppm), while N-methyl protons resonate near δ 3.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and bromine isotopic patterns.
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves crystal packing and stereochemistry. For example, the thienyl-benzamide dihedral angle can indicate conjugation efficiency .
Advanced Research Questions
Q. How does the bromothienyl substituent influence the compound's electronic properties and reactivity in cross-coupling reactions?
The electron-withdrawing bromine enhances electrophilic aromatic substitution (EAS) reactivity, enabling Suzuki-Miyaura couplings with arylboronic acids. Density Functional Theory (DFT) studies show that the bromine atom lowers the LUMO energy of the thienyl ring, facilitating nucleophilic attack. Comparative studies with non-brominated analogs demonstrate slower reaction kinetics in Stille couplings, suggesting steric hindrance from the bromine .
Q. What strategies can resolve contradictions in stability data of this compound under varying pH and temperature conditions?
- pH-Dependent Stability: Hydrolysis of the benzamide bond is accelerated in acidic (pH < 3) or basic (pH > 10) conditions. Use HPLC-MS to track degradation products like free benzamide and thienylmethanol.
- Thermal Stability: Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures. Contradictions in literature data often arise from varying solvent systems (e.g., DMSO vs. aqueous buffers). Standardize testing protocols to isolate solvent effects .
Q. How can molecular docking studies predict the interaction between this compound and potential enzyme targets?
- Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., kinases or cytochrome P450 isoforms) due to the compound's aromatic and bromine motifs.
- Docking Workflow: Use AutoDock Vina or Schrödinger Suite to simulate binding. The bromine atom often forms halogen bonds with backbone carbonyls (e.g., in Trypanosoma brucei inhibitors, similar to benzamide derivatives in ). Validate predictions with Surface Plasmon Resonance (SPR) to measure binding affinities .
Q. How does the compound's metabolic stability compare to other N-methylbenzamide derivatives, and what modifications could enhance its pharmacokinetic profile?
- Metabolic Pathways: Cytochrome P450-mediated oxidation of the thienyl ring generates sulfoxides, which can be tracked via LC-MS/MS. Compared to non-brominated analogs, the bromine slows metabolism by steric hindrance.
- Modifications: Introduce fluorine at the 5-position of the thienyl ring to block oxidation. Alternatively, replace N-methyl with a cyclopropyl group to reduce first-pass metabolism .
Methodological Notes
- Data Contradiction Analysis: When conflicting biological activity data arise (e.g., IC values across studies), validate assay conditions (e.g., cell line specificity, ATP concentrations in kinase assays) .
- Crystallography Best Practices: Use WinGX for data integration and ORTEP-3 for visualizing thermal ellipsoids, ensuring accurate bond-length measurements for publication-ready figures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
